molecular formula C13H7BrFN3O4S B8503257 1h-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)-

1h-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)-

Cat. No. B8503257
M. Wt: 400.18 g/mol
InChI Key: PACDPYGDWRUUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C13H7BrFN3O4S and its molecular weight is 400.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)-

Molecular Formula

C13H7BrFN3O4S

Molecular Weight

400.18 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-bromo-3-fluoro-4-nitroindazole

InChI

InChI=1S/C13H7BrFN3O4S/c14-8-6-10-12(11(7-8)18(19)20)13(15)16-17(10)23(21,22)9-4-2-1-3-5-9/h1-7H

InChI Key

PACDPYGDWRUUQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=CC(=C3)Br)[N+](=O)[O-])C(=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring suspension of sodium hydride (0.677 g, 16.92 mmol) in THF (25 ml) at 0° C. was added a solution of 6-bromo-3-fluoro-4-nitro-1H-indazole (4 g, 15.38 mmol) in THF (25 ml) dropwise. The reaction mixture was allowed to stir for 30 min then allowed to warm to room temperature before benzenesulfonyl chloride (2.170 ml, 16.92 mmol) was added. after approximately 2 h the reaction mixture was partitioned between ethyl acetate and water. The layers were separated and the aqueous was then extracted again with ethyl acetate. The combined organics were then washed with brine, dried over MgSO4, filtered and concentrated. The solid was triturated with 50 ml methanol and filtered to yield the title compound as a yellow solid (5.96 g).
Quantity
0.677 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.17 mL
Type
reactant
Reaction Step Three

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